CB1 inverse agonist 2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

1019839-52-1 |

|---|---|

Molekularformel |

C24H20ClFN2OS |

Molekulargewicht |

438.9 g/mol |

IUPAC-Name |

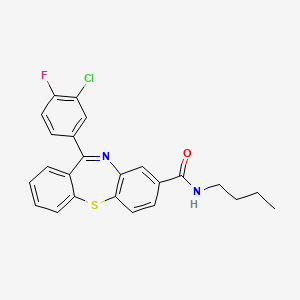

N-butyl-6-(3-chloro-4-fluorophenyl)benzo[b][1,4]benzothiazepine-3-carboxamide |

InChI |

InChI=1S/C24H20ClFN2OS/c1-2-3-12-27-24(29)16-9-11-22-20(14-16)28-23(15-8-10-19(26)18(25)13-15)17-6-4-5-7-21(17)30-22/h4-11,13-14H,2-3,12H2,1H3,(H,27,29) |

InChI-Schlüssel |

OHOQFGDSEWQDAX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3C(=N2)C4=CC(=C(C=C4)F)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of CB1 Inverse Agonists: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanism of action of Cannabinoid Receptor 1 (CB1) inverse agonists, tailored for researchers, scientists, and drug development professionals. This document elucidates the intricate signaling pathways, presents detailed experimental protocols for their characterization, and offers a comparative analysis of quantitative data for key compounds.

The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating a myriad of physiological processes, including appetite, pain, and mood.[1] Unlike neutral antagonists that simply block agonist binding, inverse agonists exhibit a unique pharmacological profile by binding to the CB1 receptor and stabilizing it in an inactive conformation. This action reduces the receptor's constitutive activity, a baseline level of signaling that occurs even in the absence of an agonist.[1][2] This guide delves into the core mechanisms underlying this phenomenon.

G Protein-Dependent Signaling: The Canonical Pathway

The primary signaling pathway for the CB1 receptor is through its coupling to inhibitory G proteins, specifically the Gi/o family.[3][4][5][6] Agonist activation of the CB1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4][5][6]

CB1 inverse agonists counteract this process. By stabilizing the inactive state of the receptor, they prevent this constitutive Gi/o protein activation, leading to an increase in basal cAMP levels.[7] This effect is a hallmark of CB1 inverse agonism and is a key parameter measured in functional assays.

G Protein-Independent Signaling: The Role of β-Arrestin

Beyond the canonical G protein pathway, CB1 receptor signaling also involves G protein-independent mechanisms, primarily mediated by β-arrestins.[8][9][10][11][12] Upon agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor.[8] This recruitment leads to receptor desensitization, internalization, and the initiation of distinct signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).[8]

CB1 inverse agonists can also modulate this pathway. Some inverse agonists have been shown to be "biased," meaning they differentially affect the G protein and β-arrestin pathways. For instance, a biased inverse agonist might strongly inhibit G protein signaling while having a weaker effect on, or even promoting, β-arrestin recruitment.[13][14] This biased signaling opens up new avenues for designing drugs with more specific therapeutic effects and potentially fewer side effects.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of prominent CB1 inverse agonists. These values are critical for comparing the pharmacological profiles of different compounds and for guiding drug development efforts.

| Compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Reference |

| Rimonabant | 1.98 | - | [15] |

| Taranabant | - | - | [16][17][18] |

| AM251 | - | - | [7] |

| MRI-1891 | 0.3 (Kd) | 6 (GTPγS), 0.021 (β-arrestin-2) | [14] |

| Compound | Assay Type | Parameter | Value (nM) | Reference |

| Rimonabant | Radioligand Binding | Ki | 1.98 | [15] |

| MRI-1891 | Radioligand Binding | Kd | 0.3 | [14] |

| MRI-1891 | GTPγS Binding | IC50 | 6 | [14] |

| MRI-1891 | β-arrestin-2 Recruitment | IC50 | 0.021 | [14] |

Experimental Protocols

The characterization of CB1 inverse agonists relies on a suite of in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (inverse agonist).

-

Non-specific binding control (e.g., a high concentration of an unlabeled CB1 agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, combine the cell membranes, radioligand at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of the non-specific binding control.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a CB1 inverse agonist to modulate intracellular cAMP levels, providing a functional measure of its activity.

Objective: To determine the functional potency (IC50 or EC50) of a CB1 inverse agonist by measuring its effect on cAMP accumulation.

Materials:

-

Cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells).

-

Test compound (inverse agonist).

-

Forskolin (an adenylyl cyclase activator).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat cells with a PDE inhibitor.

-

Add varying concentrations of the test compound (inverse agonist).

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a commercial detection kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the change in cAMP levels against the log concentration of the test compound.

-

Determine the EC50 or IC50 value from the curve. For an inverse agonist, this will be the concentration that produces a half-maximal increase in cAMP levels above the forskolin-stimulated baseline.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by the CB1 receptor.

Objective: To assess the effect of a CB1 inverse agonist on G protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound (inverse agonist).

-

Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration and washing.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

An inverse agonist will decrease the basal [³⁵S]GTPγS binding, and the IC50 for this inhibition can be determined.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the CB1 receptor upon ligand binding.

Objective: To determine the ability of a compound to promote or inhibit β-arrestin recruitment to the CB1 receptor.

Materials:

-

Cells co-expressing the human CB1 receptor and a β-arrestin fusion protein (e.g., using PathHunter® technology).

-

Test compound (inverse agonist).

-

Agonist control.

-

Detection reagents specific to the assay technology.

Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Add varying concentrations of the test compound. To test for inverse agonism on β-arrestin recruitment, the compound is added alone. To test for antagonism, the cells are co-incubated with the test compound and a known CB1 agonist.

-

Incubate for the recommended time (e.g., 90 minutes).

-

Add the detection reagents and measure the signal (e.g., chemiluminescence) according to the manufacturer's protocol.

-

Analyze the dose-response data to determine the potency and efficacy of the test compound in modulating β-arrestin recruitment.

This comprehensive guide provides a foundational understanding of the mechanism of action of CB1 inverse agonists, supported by quantitative data and detailed experimental methodologies. This information is intended to empower researchers in the fields of pharmacology and drug development to further explore the therapeutic potential of this important class of compounds.

References

- 1. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]

- 7. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The discovery of taranabant, a selective cannabinoid-1 receptor inverse agonist for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of taranabant, a novel selective cannabinoid-1 receptor inverse agonist, for the treatment of obesity: results from a double-blind, placebo-controlled, single oral dose study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The acyclic CB1R inverse agonist taranabant mediates weight loss by increasing energy expenditure and decreasing caloric intake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel CB1 Inverse Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor predominantly expressed in the central nervous system. Its role in regulating appetite, pain, and mood has made it a significant target for drug discovery. While CB1 receptor agonists have been explored for their therapeutic benefits, inverse agonists, which stabilize the inactive conformation of the receptor, have garnered substantial interest for their potential in treating obesity, metabolic disorders, and addiction. This technical guide provides an in-depth overview of the discovery and synthesis of novel CB1 inverse agonists, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Quantitative Data on Novel CB1 Inverse Agonists

The development of novel CB1 inverse agonists has led to a diverse range of compounds with varying potencies and selectivities. The following table summarizes the quantitative data for a selection of notable CB1 inverse agonists, including their binding affinities (Ki) and functional potencies (IC50 or EC50).

| Compound | Chemical Class | Receptor | Assay Type | Ki (nM) | IC50/EC50 (nM) | Selectivity (CB1 vs. CB2) | Reference |

| Rimonabant (SR141716A) | Diarylpyrazole | Human CB1 | Radioligand Binding ([3H]SR141716A) | 2.8 | - | ~400-fold | |

| Rat CB1 | [35S]GTPγS Binding | - | 4.3 (IC50) | ||||

| AM251 | Diarylpyrazole | Human CB1 | Radioligand Binding ([3H]SR141716A) | 7.49 | - | ~300-fold | |

| Rat CB1 | [35S]GTPγS Binding | - | 8.0 (IC50) | ||||

| Taranabant (MK-0364) | Bicyclic Pyrazole | Human CB1 | Radioligand Binding ([3H]CP55,940) | 1.2 | - | >1000-fold | |

| Human CB1 | [35S]GTPγS Functional Assay | - | 0.8 (IC50) | ||||

| CE-178253 | Phenyl-pyrazole | Human CB1 | Radioligand Binding ([3H]SR141716A) | 0.33 | - | >3000-fold | |

| Human CB1 | [35S]GTPγS Binding | - | 0.07 (Ki) | ||||

| MRI-1891 (Monlunabant) | Pyrazole derivative | Human CB1 | β-arrestin-2 Recruitment | - | 0.021 (IC50) | Highly biased | |

| Human CB1 | [35S]GTPγS Binding | - | 6.0 (IC50) | ||||

| TXX-522 | Phenyl-pyrazole | Human CB1 | Cellular Antagonism Assay | - | 10.33 (IC50) | 968-fold |

Key Signaling Pathways Modulated by CB1 Inverse Agonists

CB1 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Inverse agonists not only block the effects of agonists but also reduce the basal, constitutive activity of the CB1 receptor, leading to an increase in cAMP levels from the basal state.

Experimental Workflow for Discovery and Characterization

The discovery of novel CB1 inverse agonists typically follows a structured workflow, from initial screening to in-depth pharmacological characterization.

Structure-Activity Relationship (SAR) of Diarylpyrazole Inverse Agonists

The diarylpyrazole scaffold, exemplified by rimonabant, has been a cornerstone in the development of CB1 inverse agonists. Structure-activity relationship (SAR) studies have revealed key structural features that govern their potency and selectivity.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing human CB1 receptor

-

Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)

-

Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Radioligand: [3H]SR141716A (specific activity ~30-60 Ci/mmol)

-

Non-specific binding control: 10 µM of unlabeled SR141716A

-

Test compounds

-

96-well filter plates (GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Membrane Preparation: Harvest HEK293-hCB1 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C. Resuspend the pellet in the same buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (final concentration ~0.5-1.0 nM), and 50 µL of various concentrations of the test compound or vehicle.

-

Incubation: Add 50 µL of the membrane preparation (containing 10-20 µg of protein) to each well. Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the incubation by rapid filtration through the GF/C filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer.

-

Quantification: Dry the filter plates, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G protein activation by the CB1 receptor. Inverse agonists will decrease the basal [35S]GTPγS binding.

Materials:

-

HEK293-hCB1 cell membranes

-

Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GDP (10 µM final concentration)

-

[35S]GTPγS (specific activity >1000 Ci/mmol)

-

Test compounds

-

96-well filter plates (GF/B)

Procedure:

-

Assay Setup: In a 96-well plate, add 20 µL of test compound at various concentrations, 20 µL of GDP, and 20 µL of cell membranes (10-20 µg protein).

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Initiation of Reaction: Add 20 µL of [35S]GTPγS (final concentration ~0.1 nM) to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Filtration: Terminate the reaction by rapid filtration through GF/B filter plates. Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity.

-

Data Analysis: Plot the percentage of basal [35S]GTPγS binding against the log concentration of the test compound. Determine the IC50 (for inverse agonists) or EC50 (for agonists) and the maximal effect (Emax) using non-linear regression.

β-Arrestin Recruitment Assay

This assay assesses the ability of a compound to promote or inhibit the interaction between the CB1 receptor and β-arrestin, a key protein in receptor desensitization and signaling.

Materials:

-

U2OS or HEK293 cells co-expressing hCB1-eGFP and β-arrestin-2-mCherry (or other suitable reporter systems like PathHunter®)

-

Cell culture medium

-

Test compounds

-

High-content imaging system or plate reader capable of detecting the reporter signal

Procedure:

-

Cell Plating: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

Compound Addition: Treat the cells with various concentrations of the test compound or a known CB1 agonist (as a positive control) and incubate for 30-90 minutes at 37°C.

-

Signal Detection:

-

For imaging-based assays: Fix and stain the cells if necessary. Acquire images using a high-content imaging system and quantify the co-localization or translocation of the fluorescently tagged proteins.

-

For enzyme complementation assays (e.g., PathHunter®): Add the detection reagents according to the manufacturer's protocol and measure the luminescent or fluorescent signal using a plate reader.

-

-

Data Analysis: Generate dose-response curves by plotting the signal against the log concentration of the test compound. Determine the EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values.

Conclusion

The discovery and synthesis of novel CB1 inverse agonists represent a promising avenue for the development of therapeutics for a range of disorders. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to advance the understanding and application of these compounds. A thorough characterization of their pharmacological properties, including binding affinity, functional activity, and signaling pathway modulation, is crucial for the identification of safe and effective clinical candidates. The continued exploration of diverse chemical scaffolds and the strategic design of peripherally restricted agents will be pivotal in overcoming the challenges associated with earlier generations of CB1 inverse agonists and unlocking their full therapeutic potential.

The Pharmacology of Second-Generation CB1 Inverse Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, has been a focal point for therapeutic intervention in a range of disorders, most notably obesity and metabolic syndrome. First-generation CB1 inverse agonists, such as rimonabant, demonstrated clinical efficacy in weight reduction but were withdrawn from the market due to significant psychiatric adverse effects, including anxiety and depression. This led to the development of second-generation CB1 inverse agonists, designed with modified pharmacokinetic and pharmacodynamic properties to mitigate these central nervous system (CNS) side effects. This technical guide provides an in-depth overview of the pharmacology of these second-generation compounds, focusing on their binding affinities, in vitro and in vivo efficacy, pharmacokinetic profiles, and the underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising therapeutic area.

Introduction: The Evolution from First to Second-Generation CB1 Inverse Agonists

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes for their synthesis and degradation, plays a crucial role in regulating energy homeostasis, appetite, and metabolism. The CB1 receptor is densely expressed in the CNS, particularly in areas associated with appetite and reward, but is also present in peripheral tissues, including adipose tissue, liver, and skeletal muscle.

First-generation CB1 inverse agonists, like rimonabant and taranabant, were developed to counteract the overactive endocannabinoid system often observed in obesity.[1] While effective in promoting weight loss and improving metabolic parameters, their ability to cross the blood-brain barrier and exert effects on the CNS led to neuropsychiatric side effects.[1] This critical drawback spurred the development of second-generation CB1 inverse agonists with two primary strategies to improve their safety profile:

-

Peripheral Restriction: Designing molecules with physicochemical properties that limit their ability to cross the blood-brain barrier, thereby concentrating their action on peripheral CB1 receptors. This is often achieved by increasing the molecule's polarity.

-

Neutral Antagonism: Developing compounds that act as neutral antagonists rather than inverse agonists. While inverse agonists inhibit the constitutive activity of the receptor, neutral antagonists simply block the receptor from being activated by agonists without affecting its basal signaling.

This guide will focus on the pharmacological characteristics of prominent second-generation CB1 inverse agonists, providing a comparative analysis of their properties.

Quantitative Pharmacology of Second-Generation CB1 Inverse Agonists

The following tables summarize the quantitative data for several key second-generation CB1 inverse agonists, providing a basis for comparison of their binding affinities, functional potencies, and pharmacokinetic profiles.

Table 1: Comparative In Vitro Binding Affinities (Ki) and Functional Efficacy (IC50/EC50) of Second-Generation CB1 Inverse Agonists

| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | CB1 Functional Assay (IC50/EC50, nM) | Assay Type |

| Taranabant | Inverse Agonist | 0.13 ± 0.01 | >10000 | 0.8 (IC50) | [³⁵S]GTPγS |

| AM6545 | Neutral Antagonist | 1.7 - 3.3 | 523 - 624 | No effect on cAMP | cAMP Assay |

| TM38837 | Peripherally Restricted Inverse Agonist | ~10-fold lower than rimonabant | - | - | - |

| JD5037 | Peripherally Restricted Inverse Agonist | 1.5 (IC50) | >1000 | 18 (IC50) | [³⁵S]GTPγS |

| MRI-1867 | Peripherally Restricted Inverse Agonist | 0.38 ± 0.04 | >1000 | 3.3 ± 0.6 (G protein); 0.06 ± 0.01 (β-arrestin2) | [³⁵S]GTPγS / β-arrestin assay |

| MRI-1891 | Peripherally Restricted Inverse Agonist | 0.31 ± 0.03 | >1000 | 5.8 ± 1.1 (G protein); 0.02 ± 0.003 (β-arrestin2) | [³⁵S]GTPγS / β-arrestin assay |

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Comparative Preclinical Pharmacokinetic Parameters of Second-Generation CB1 Inverse Agonists

| Compound | Species | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Brain/Plasma Ratio |

| Taranabant | Human | Dose-dependent | 1 - 2.5 | 38 - 69 | - | - |

| JD5037 | Rat | Dose-dependent | - | - | - | Minimal to none |

| JD5037 | Dog | Dose-dependent | - | - | Increased with food | - |

| MRI-1891 | Mouse | - | - | - | - | 0.07 |

| JM-00266 | Mouse | 203 ± 18 (oral) | 1 | - | Lower than Rimonabant | Low |

Note: Pharmacokinetic parameters are highly dependent on the dose, formulation, and species. This table provides a general overview.

Signaling Pathways Modulated by Second-Generation CB1 Inverse Agonists

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of CB1 receptors by agonists leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and modulation of various ion channels. CB1 receptor activation also triggers signaling through other pathways, including the mitogen-activated protein kinase (MAPK) cascade.

Inverse agonists, by stabilizing the inactive conformation of the CB1 receptor, produce effects opposite to those of agonists. This includes an increase in basal cAMP levels and modulation of downstream signaling pathways.

Second-generation CB1 inverse agonists, by inhibiting the basal activity of the receptor, can lead to:

-

Increased cAMP Levels: By preventing the constitutive Gi/o-mediated inhibition of adenylyl cyclase, inverse agonists can increase intracellular cAMP concentrations.

-

Modulation of MAPK/ERK Pathway: The ERK pathway is involved in cell proliferation, differentiation, and survival. CB1 receptor signaling can modulate ERK activity, and inverse agonists can counteract these effects.

-

Regulation of Akt/PKB Signaling: The Akt pathway is a key regulator of cell survival and metabolism. CB1 inverse agonists have been shown to influence Akt phosphorylation.

-

CREB Phosphorylation: The transcription factor CREB (cAMP response element-binding protein) is a downstream target of both the PKA and ERK pathways and plays a role in regulating the expression of genes involved in metabolism and neuronal function.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays used to characterize the pharmacology of second-generation CB1 inverse agonists.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor.

-

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

Radioligand: [³H]SR141716A or other suitable CB1 ligand.

-

Test compound (second-generation CB1 inverse agonist).

-

Non-specific binding control (e.g., a high concentration of an unlabeled CB1 ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, incubate membranes with the radioligand in the presence of a high concentration of an unlabeled CB1 ligand.

-

Incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes).

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.

-

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with GDP in the assay buffer.

-

Add varying concentrations of the test compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity on the filters.

-

-

Data Analysis:

-

For inverse agonists, a decrease in basal [³⁵S]GTPγS binding will be observed. Plot the percentage of basal binding against the log concentration of the compound to determine the IC50 and the maximal inhibition (Emax).

-

This assay measures the effect of a compound on adenylyl cyclase activity, a downstream effector of CB1 receptor signaling.

-

Materials:

-

Whole cells expressing the CB1 receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound.

-

cAMP detection kit (e.g., ELISA or HTRF-based).

-

-

Procedure:

-

Incubate cells with the test compound for a defined period.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP concentration using a detection kit.

-

-

Data Analysis:

-

Inverse agonists will cause an increase in forskolin-stimulated cAMP levels. Plot the percentage increase in cAMP against the log concentration of the compound to determine the EC50 and Emax.

-

In Vivo Models

This is a widely used preclinical model to evaluate the anti-obesity effects of drug candidates.

-

Animals:

-

Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.

-

-

Procedure:

-

Acclimatize the mice to the housing conditions.

-

Feed the mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks (typically 8-12 weeks) to induce obesity. A control group is fed a standard chow diet.

-

Monitor body weight and food intake regularly.

-

Once obesity is established, treat the DIO mice with the test compound (e.g., via oral gavage) or vehicle daily for a specified period (e.g., 2-4 weeks).

-

Continue to monitor body weight, food intake, and other metabolic parameters (e.g., glucose tolerance, insulin sensitivity).

-

-

Data Analysis:

-

Compare the changes in body weight and food intake between the treated and vehicle groups. Statistical analysis (e.g., ANOVA) is used to determine the significance of the effects.

-

Determining the brain-to-plasma concentration ratio is crucial for confirming the peripheral restriction of second-generation CB1 inverse agonists.

-

Procedure:

-

Administer the test compound to rodents.

-

At a specific time point (e.g., at the time of peak plasma concentration), collect blood and brain tissue.

-

Measure the concentration of the compound in both plasma and brain homogenates using a suitable analytical method (e.g., LC-MS/MS).

-

-

Data Analysis:

-

Calculate the brain-to-plasma concentration ratio. A low ratio indicates poor brain penetrance.

-

Conclusion and Future Directions

Second-generation CB1 inverse agonists represent a promising therapeutic strategy for the treatment of obesity and related metabolic disorders, offering the potential for improved safety profiles compared to their predecessors. By targeting peripheral CB1 receptors and/or exhibiting neutral antagonism, these compounds aim to retain the metabolic benefits of CB1 blockade while minimizing CNS-mediated adverse effects.

The data and protocols presented in this technical guide provide a comprehensive overview of the pharmacology of this evolving class of drugs. Continued research is needed to fully characterize the long-term efficacy and safety of these compounds in clinical settings. Further exploration of biased signaling at the CB1 receptor may also open new avenues for the development of even more refined and targeted therapies. The detailed methodologies provided herein are intended to support these ongoing efforts and facilitate the advancement of novel treatments for metabolic diseases.

References

The Structural Biology of Cannabinoid Receptor 1 (CB1) Inverse Agonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural and molecular mechanisms underpinning inverse agonism at the Cannabinoid Receptor 1 (CB1). By stabilizing a specific inactive conformation, inverse agonists reduce the receptor's basal activity, a mechanism with significant therapeutic implications. This document details the high-resolution structural basis for this action, presents comparative quantitative data for key inverse agonists, and outlines the experimental protocols used to elucidate these properties.

Introduction to CB1 Receptor Inverse Agonism

The Cannabinoid Receptor 1 (CB1) is a Class A G protein-coupled receptor (GPCR) and the most abundant GPCR in the central nervous system.[1] It is a key component of the endocannabinoid system, mediating the effects of endogenous ligands like anandamide and 2-arachidonoylglycerol (2-AG), as well as the psychoactive component of cannabis, Δ⁹-tetrahydrocannabinol (THC).[2] The CB1 receptor exhibits considerable constitutive, or basal, activity even in the absence of an agonist.[1] This basal signaling primarily involves coupling to Gαi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[3][4]

Inverse agonists are a class of ligands that bind to the same receptor as agonists but elicit the opposite pharmacological response.[3] At the CB1 receptor, inverse agonists bind to and stabilize an inactive conformational state, thereby reducing its basal signaling activity.[3] This mechanism is distinct from neutral antagonists, which block agonist binding without affecting the receptor's constitutive activity. The development of CB1 inverse agonists, such as rimonabant and taranabant, was initially pursued for treating obesity and metabolic disorders by curbing appetite, but their clinical use was halted due to adverse psychiatric side effects.[2] Newer, peripherally restricted inverse agonists aim to retain metabolic benefits while avoiding central nervous system effects.[3]

Molecular Mechanism: Stabilizing the Inactive State

The key to CB1 inverse agonism lies in the stabilization of a specific, inactive receptor conformation. High-resolution crystal and cryo-electron microscopy (cryo-EM) structures have revealed the precise molecular features that define this state.

A hallmark of the inactive Class A GPCR structure is the "ionic lock," a salt bridge between a conserved arginine in transmembrane helix 3 (TM3) and an aspartate in TM6.[5] In the CB1 receptor, this ionic lock is formed between Arginine 214 (R3.50) and Aspartate 338 (D6.30).[5] The binding of an inverse agonist reinforces this interaction and other molecular constraints, preventing the large-scale conformational changes required for G protein engagement. Specifically, it prevents the outward movement of the intracellular end of TM6, a crucial step for creating a G protein binding site.

In contrast, agonist binding disrupts the ionic lock, triggering a cascade of conformational shifts, including the outward movement of TM6 and the formation of a "twin toggle switch" interaction between Trp3566.48 and Phe2003.36, leading to receptor activation and G protein coupling.[6] By locking the receptor in its inactive state, inverse agonists effectively shut down the basal Gαi/o signaling, leading to a functional increase in cAMP levels.

Structural Basis of Inverse Agonist Binding

The atomic structures of the CB1 receptor in complex with various inverse agonists and antagonists provide a blueprint for understanding their mechanism of action. These structures reveal a deep, hydrophobic orthosteric binding pocket.

The crystal structure of CB1 bound to the inverse agonist taranabant (PDB ID: 5U09) was solved at 2.6 Å resolution.[2] This structure shows taranabant buried within the transmembrane bundle, shielded from the solvent by the N-terminal region and extracellular loop 2 (ECL2).[2] The ligand occupies a site toward TM1 and TM7, with its trifluoromethylpyridine group projecting into a putative access channel between these helices.[2] Docking studies show that rimonabant binds in a nearly identical pose, contacting the same residues.[7]

Similarly, the crystal structure with the antagonist AM6538 (PDB ID: 5TGZ) at 2.8 Å resolution reveals a comparable binding mode within the inactive receptor conformation.[1][4] More recently, cryo-EM structures of CB1 bound to the peripherally restricted inverse agonists MRI-1867 and MRI-1891 have further illuminated how these larger, more polar molecules retain high affinity for the hydrophobic pocket while limiting blood-brain barrier penetration.[3] These structures confirm that inverse agonists wedge themselves between TM1 and TM7, stabilizing the inactive state.[8]

| Structure | Ligand | PDB ID | Method | Resolution (Å) |

| CB1-Taranabant | Taranabant (Inverse Agonist) | 5U09 | X-ray Crystallography | 2.60 |

| CB1-AM6538 | AM6538 (Antagonist) | 5TGZ | X-ray Crystallography | 2.80 |

| CB1-MRI-1867 | MRI-1867 (Inverse Agonist) | 9B9Z | Cryo-EM | 2.90 |

| CB1-MRI-1891 | MRI-1891 (Inverse Agonist) | 9BA0 | Cryo-EM | 2.80 |

Quantitative Pharmacology of CB1 Inverse Agonists

The pharmacological profiles of CB1 inverse agonists are characterized by their binding affinity (Kᵢ) and their functional potency (IC₅₀ or EC₅₀) in assays that measure downstream signaling, such as G-protein activation or cAMP modulation. Some inverse agonists also exhibit biased signaling, preferentially inhibiting one pathway (e.g., β-arrestin recruitment) over another (e.g., G-protein activation).

| Compound | Binding Affinity (Kᵢ, nM) | G Protein Activation (IC₅₀, nM) | β-Arrestin 2 Recruitment (IC₅₀, nM) | Notes |

| Rimonabant | 1.98 - 5.6 | ~6 (GTPγS) | ~20 (βArr2) | Non-biased inverse agonist. |

| AM251 | ~7.5 | - | - | Structurally related to rimonabant. |

| Taranabant | 0.13 | 0.22 (GTPγS) | 0.20 (βArr2) | Potent, non-biased inverse agonist.[8] |

| MRI-1867 | 2.6 | 40 (GTPγS) | 8 (βArr2) | Peripherally restricted; shows slight β-arrestin bias. |

| MRI-1891 | 0.3 - 0.5 | 6 (GTPγS) | 0.021 (βArr2) | Peripherally restricted; highly β-arrestin biased (~286-fold). |

Data compiled from multiple sources; assay conditions may vary. Kᵢ values are from radioligand binding assays. Functional IC₅₀ values are for inhibition of agonist-induced signaling.

Key Experimental Protocols

CB1 Receptor Expression and Purification for Structural Studies

High-resolution structural analysis requires milligrams of pure, stable, and functional receptor. The following protocol is a generalized workflow based on methods used to solve the crystal structure of the taranabant-bound CB1 receptor.[1][2]

-

Construct Engineering : The wild-type human CB1 receptor is often engineered to enhance expression and stability. This includes N-terminal (e.g., first 89 residues) and C-terminal truncations, replacement of the flexible third intracellular loop (ICL3) with a stable fusion partner like P. abysii Glycogen Synthase (PGS), and introduction of point mutations (e.g., T210A) to stabilize the inactive state.[1][2] The final construct is cloned into a baculovirus transfer vector like pFastBac.

-

Baculovirus Generation and Protein Expression : The recombinant plasmid is used to generate high-titer baculovirus in Spodoptera frugiperda (Sf9) insect cells. For large-scale expression, Sf9 cells are grown in suspension culture and infected with the virus. The target inverse agonist (e.g., 1 µM taranabant) is added to the culture medium to promote proper folding and stability. Cells are harvested approximately 60 hours post-infection.[2]

-

Membrane Preparation and Solubilization : Harvested cells are lysed in a hypotonic buffer containing protease inhibitors. Cell membranes are isolated by centrifugation, washed, and then solubilized using a mild detergent (e.g., DDM/CHS) in the presence of the stabilizing inverse agonist.

-

Purification : The solubilized receptor is purified using a multi-step chromatography process. An initial affinity chromatography step (e.g., Ni-NTA for a His-tagged protein or M1 anti-FLAG affinity resin) captures the receptor. This is followed by removal of the affinity tag (if applicable) and a final polishing step using size-exclusion chromatography (SEC) to isolate the monodisperse receptor-ligand complex.

-

Structure Determination : The purified, concentrated protein is used for crystallization trials, often using the lipidic cubic phase (LCP) method, or is vitrified on grids for single-particle cryo-EM analysis.

Functional Assay: cAMP Measurement

Inverse agonism at CB1 leads to the disinhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP. This can be measured using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

-

Principle : The assay measures the competition between native cAMP produced by the cells and a labeled cAMP analog (donor) for binding to an anti-cAMP antibody (acceptor). An increase in cellular cAMP displaces the labeled analog, leading to a decrease in the FRET signal.

-

Cell Plating : CHO or HEK293 cells stably expressing the human CB1 receptor are plated in 384-well plates and incubated overnight.

-

Compound Addition : Cells are first treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Serial dilutions of the test inverse agonist are then added.

-

Cell Lysis and Reagent Addition : After a set incubation period (e.g., 30 minutes), a lysis buffer containing the HTRF reagents (anti-cAMP antibody conjugated to a donor fluorophore and cAMP labeled with an acceptor) is added to each well.

-

Signal Detection : The plate is incubated for 1 hour at room temperature to allow the immunoassay to reach equilibrium. The HTRF signal is read on a compatible plate reader, measuring emission at two wavelengths.

-

Data Analysis : The ratio of the two emission wavelengths is calculated and converted to cAMP concentration using a standard curve. The potency (EC₅₀) of the inverse agonist is determined by plotting the cAMP concentration against the ligand concentration.

Functional Assay: β-Arrestin Recruitment

This assay measures the ability of a ligand to promote or inhibit the recruitment of β-arrestin to the CB1 receptor, a key step in receptor desensitization and an alternative signaling pathway. The PathHunter® assay is a common platform.

-

Principle : This assay uses enzyme fragment complementation. The CB1 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme fragment. Ligand-induced recruitment brings the two fragments together, forming an active enzyme that generates a chemiluminescent signal.

-

Cell Plating : A cell line co-expressing the tagged CB1 receptor and β-arrestin construct (e.g., PathHunter CHO-K1 hCB1 β-Arrestin cells) is plated in 384-well plates.

-

Assay (Antagonist/Inverse Agonist Mode) : To measure inverse agonism, the ability of the test compound to inhibit agonist-induced recruitment is assessed. Cells are incubated with serial dilutions of the test inverse agonist before the addition of a fixed concentration (e.g., EC₈₀) of a reference agonist (e.g., CP-55,940).

-

Signal Detection : After incubation (e.g., 90 minutes), the detection reagent substrate is added to all wells. The plate is incubated for a further 60 minutes to allow for signal development.

-

Data Analysis : Chemiluminescence is read on a plate reader. The IC₅₀ value, representing the concentration of the inverse agonist that inhibits 50% of the agonist-induced β-arrestin recruitment, is calculated from the dose-response curve.

Signaling Pathways and the Impact of Inverse Agonism

Conclusion

The study of CB1 receptor inverse agonism provides a compelling example of how ligand binding can modulate GPCR function by influencing the equilibrium of receptor conformational states. High-resolution structural data have been instrumental in defining the inactive state of the CB1 receptor, revealing the precise binding modes of inverse agonists and the molecular features, such as the TM3-TM6 ionic lock, that they stabilize. This structural framework, combined with quantitative functional assays, allows for a detailed understanding of the structure-activity relationships that govern inverse agonism and biased signaling. The methodologies outlined in this guide represent the key tools used by researchers to advance the field, paving the way for the rational design of next-generation CB1 modulators with improved therapeutic profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. High-resolution crystal structure of the human CB1 cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of the CB1 receptor antagonists rimonabant and AM251 on the firing rate of dorsal raphe nucleus neurons in rat brain slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystallization and Structural Analysis of the Human Cannabinoid Receptor CB1 - David Farrens [grantome.com]

- 7. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Therapeutic Potential of Peripherally Restricted CB1 Inverse Agonists

Authored for Researchers, Scientists, and Drug Development Professionals

December 17, 2025

Abstract

The cannabinoid 1 (CB1) receptor, a key component of the endocannabinoid system, is a well-validated target for the treatment of obesity and metabolic disorders. However, the clinical application of first-generation, brain-penetrant CB1 receptor inverse agonists, such as rimonabant, was terminated due to severe psychiatric side effects, including anxiety and depression.[1][2][3][4][5][6][7] This has spurred the development of a new generation of peripherally restricted CB1 inverse agonists, designed to act on peripheral tissues while minimizing central nervous system (CNS) exposure. This guide provides a comprehensive overview of the therapeutic potential of these compounds, detailing their mechanism of action, summarizing preclinical and clinical data, and outlining key experimental protocols for their evaluation.

Introduction

The Endocannabinoid System and the CB1 Receptor

The endocannabinoid system (ECS) is a crucial physiological system involved in regulating a wide array of bodily functions, including appetite, energy homeostasis, pain, and mood.[8] It comprises cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation. The CB1 receptor is predominantly expressed in the CNS but is also found in peripheral organs integral to energy metabolism, such as the liver, adipose tissue, skeletal muscle, and pancreas.[8][9]

The Rationale for CB1 Receptor Inverse Agonism

Activation of CB1 receptors, particularly in the hypothalamus, is known to increase appetite and food intake.[10] Consequently, blocking these receptors has been a primary strategy for developing anti-obesity therapeutics. Inverse agonists are a class of ligands that bind to the same receptor as an agonist but elicit the opposite pharmacological response.[8] Unlike neutral antagonists, which simply block agonist activity, inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its basal, constitutive activity.[8][10] This mechanism has been shown to effectively reduce food intake and body weight.[11]

The Challenge of Centrally-Mediated Side Effects

The first-generation CB1 inverse agonist, rimonabant, demonstrated significant efficacy in reducing body weight and improving metabolic profiles in obese and diabetic patients.[1][4] However, its ability to cross the blood-brain barrier and act on central CB1 receptors led to a high incidence of psychiatric adverse events, including depression, anxiety, and suicidal ideation, ultimately leading to its withdrawal from the market.[1][3][4][5][6][7]

The Emergence of Peripherally Restricted CB1 Inverse Agonists

To retain the metabolic benefits of CB1 receptor blockade while avoiding CNS side effects, research has shifted towards the development of peripherally restricted inverse agonists.[2][12][13] These compounds are designed to have limited brain penetration, thereby selectively targeting peripheral CB1 receptors. Preclinical studies have shown that these "second-generation" agents can replicate the metabolic benefits of their predecessors without the associated adverse psychiatric effects.[14]

Mechanism of Action

Inverse Agonism at the CB1 Receptor

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gαi/o).[13] Agonist binding to the CB1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13] CB1 receptor inverse agonists, in contrast, bind to the receptor and promote a conformation that leads to an increase in cAMP production from basal levels.[11] This "negative intrinsic activity" is the hallmark of inverse agonism and is thought to contribute to the therapeutic effects of these compounds.[8]

Downstream Signaling Pathways

The binding of a peripherally restricted CB1 inverse agonist to its receptor on a peripheral cell (e.g., a hepatocyte or adipocyte) initiates a signaling cascade that counteracts the effects of endocannabinoids. By stabilizing the inactive state of the receptor, the inverse agonist reduces the constitutive activity of the CB1 receptor, leading to an increase in adenylyl cyclase activity and subsequent cAMP production. This modulation of intracellular signaling pathways ultimately contributes to improved metabolic homeostasis.

Preclinical and Clinical Evidence

A number of peripherally restricted CB1 inverse agonists have been investigated in preclinical and, in some cases, clinical studies. The following tables summarize the available quantitative data for some of the most notable compounds.

In Vitro Characterization

Table 1: In Vitro Binding Affinity and Functional Activity of Selected Peripherally Restricted CB1 Inverse Agonists

| Compound | Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Reference(s) |

| JD5037 | CB1 | Radioligand Binding | Human | - | 18 | [15] |

| TM38837 | CB1 | Radioligand Binding | Human | 16 | - | [15] |

| AM6545 | CB1 | Radioligand Binding | Human | 1.7 | - | [16] |

| CB2 | Radioligand Binding | Human | 523 | - | [16] | |

| CE-178253 | CB1 | Radioligand Binding | Human | 0.33 | - | [17] |

| INV-202 | CB1 | Not Specified | Not Specified | - | - | [1][18] |

Pharmacokinetic Properties

A key characteristic of these compounds is their limited ability to cross the blood-brain barrier. This is often quantified by the brain-to-plasma concentration ratio.

Table 2: Pharmacokinetic Parameters Indicating Peripheral Restriction

| Compound | Species | Brain/Plasma Ratio | Note | Reference(s) |

| TM38837 | Mouse | 1:33 | Significantly lower brain penetration compared to rimonabant. | [19] |

| AJ5012 | Not Specified | ~0.2 | Rimonabant ratio was ~1.6 in the same study. | [15] |

| AJ5018 | Not Specified | ~0.1 | Rimonabant ratio was ~5.5 in the same study. | [15] |

| JD5037 | Mouse | Minimal to none | Zero percent occupancy at brain CB1 receptors. | [9] |

Efficacy in Animal Models

Peripherally restricted CB1 inverse agonists have demonstrated efficacy in a variety of animal models of metabolic and fibrotic diseases.

Table 3: Summary of Key In Vivo Findings

| Compound | Animal Model | Disease Indication | Key Findings | Reference(s) |

| JD5037 | Diet-Induced Obese (DIO) Mice | Obesity, Hepatic Steatosis | Reduced appetite, body weight, hepatic steatosis, and improved insulin resistance. | [9] |

| Mdr2-/- Mice | Cholestatic Liver Injury | Exacerbated liver injury and fibrosis. | [20] | |

| TM38837 | DIO Mice | Obesity, Metabolic Syndrome | Produced significant weight loss and improved markers of inflammation and glucose homeostasis. | [21] |

| INV-202 | Streptozotocin-Induced Diabetic Mice | Diabetic Nephropathy | Reduced glomerular injury, preserved podocyte structure and function, and reduced renal fibrosis. | [1][18] |

| AM6545 | Rats and Mice | Obesity | Dose-dependently reduced food intake and induced a sustained reduction in body weight. | [16] |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of peripherally restricted CB1 inverse agonists.

In Vitro Assays

This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.[22][23][24]

-

Materials:

-

Membrane preparations from cells expressing the human CB1 receptor.

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., high concentration of a non-radiolabeled ligand like WIN-55,212-2).[22]

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[22]

-

96-well plates.

-

Filtration system (cell harvester and glass fiber filters).

-

Scintillation counter and fluid.

-

-

Procedure:

-

Incubate the membrane preparation with the radioligand and varying concentrations of the test compound in a 96-well plate.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled ligand).

-

Incubate the plate (e.g., 90 minutes at 30°C).[22]

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[22]

-

In Vivo Models

This model is widely used to study obesity and related metabolic disorders.

-

Protocol:

-

Male C57BL/6J mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and hyperlipidemia.

-

Once the desired phenotype is established, mice are randomized into treatment groups (vehicle control and different doses of the test compound).

-

The test compound is administered daily via an appropriate route (e.g., oral gavage).

-

Body weight and food intake are monitored regularly throughout the study.

-

At the end of the treatment period, blood samples are collected for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

-

Tissues such as the liver, adipose tissue, and brain are collected for further analysis (e.g., histology, gene expression, and measurement of compound concentration to determine brain/plasma ratio).

-

Future Directions and Conclusion

Peripherally restricted CB1 inverse agonists represent a promising therapeutic strategy for the treatment of obesity, type 2 diabetes, non-alcoholic fatty liver disease, and other metabolic disorders. By avoiding the CNS-mediated side effects that plagued first-generation compounds, these agents have the potential to offer a safer alternative for managing these prevalent conditions.

Future research should focus on:

-

Long-term safety and efficacy studies: To ensure that the peripheral restriction is maintained over chronic dosing and to fully characterize the long-term therapeutic benefits.

-

Exploration of new therapeutic indications: The role of peripheral CB1 receptors in other pathologies, such as fibrosis and inflammation, warrants further investigation.[1]

-

Head-to-head comparison studies: To better understand the relative advantages and disadvantages of different peripherally restricted compounds.

-

Clinical trials in diverse patient populations: To confirm the preclinical findings in humans and to identify the patient populations most likely to benefit from this therapeutic approach.

References

- 1. Frontiers | Therapeutic potential of a novel peripherally restricted CB1R inverse agonist on the progression of diabetic nephropathy [frontiersin.org]

- 2. Peripherally restricted CB1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are the side effects of Rimonabant? [synapse.patsnap.com]

- 4. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Potential role of the endocannabinoid receptor antagonist rimonabant in the management of cardiometabolic risk: a narrative review of available data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 9. Preclinical toxicity evaluation of JD5037, a peripherally restricted CB1 receptor inverse agonist, in rats and dogs for treatment of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative in vitro and in vivo pharmacological profile of CE-178253, a potent and selective cannabinoid type 1 (CB1) Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Therapeutic potential of a novel peripherally restricted CB1R inverse agonist on the progression of diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. TM-38837 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 22. benchchem.com [benchchem.com]

- 23. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

The Rise, Fall, and Renaissance of CB1 Inverse Agonists: A Technical History

For Researchers, Scientists, and Drug Development Professionals

The journey of cannabinoid receptor 1 (CB1) inverse agonists is a compelling narrative of therapeutic promise, clinical setbacks, and innovative redevelopment. Initially hailed as a breakthrough for treating obesity and metabolic disorders, the first generation of these compounds was ultimately derailed by significant psychiatric side effects. However, the allure of their therapeutic potential has fueled a resurgence in research, leading to the development of next-generation compounds with improved safety profiles. This in-depth guide explores the history of CB1 inverse agonist drug development, from the pioneering first generation to the peripherally restricted and neutral antagonists of today.

The Dawn of a New Therapeutic Target: The Endocannabinoid System and Rimonabant

The discovery of the endocannabinoid system and its role in regulating appetite and energy balance in the late 1980s and early 1990s paved the way for a novel therapeutic strategy.[1] The CB1 receptor, predominantly expressed in the brain, became a prime target for intervention.[2] The logical hypothesis was that blocking this receptor could decrease appetite and food intake.[3] This led to the development of the first selective CB1 receptor antagonist/inverse agonist, rimonabant (SR141716), by Sanofi in 1994.[3][4]

Rimonabant demonstrated efficacy in reducing body weight and improving metabolic parameters in clinical trials.[5][6][7] However, its journey was cut short due to severe psychiatric adverse effects, including depression, anxiety, and an increased risk of suicidal ideation, leading to its withdrawal from the European market in 2008.[1][8][9] This setback also led to the discontinuation of other first-generation CB1 inverse agonists then in development, such as taranabant (Merck), otenabant (Pfizer), and ibipinabant (Solvay Pharmaceuticals).[5][10]

Understanding the Mechanism: Inverse Agonism and CB1 Receptor Signaling

CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[11] Agonist binding to the CB1 receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and modulates ion channels.[12][13]

Crucially, CB1 receptors exhibit constitutive activity, meaning they can signal in the absence of an agonist.[11] Inverse agonists, like rimonabant, not only block the effects of agonists but also reduce this basal signaling activity.[2][14] This is in contrast to neutral antagonists, which block agonist effects without affecting the receptor's constitutive activity. The inverse agonism of the first-generation compounds is thought to have contributed to their adverse psychiatric effects.[15]

Below is a diagram illustrating the signaling pathway of the CB1 receptor and the action of an inverse agonist.

The Second Generation: A Shift Towards Peripheral Restriction

The psychiatric side effects of the first-generation CB1 inverse agonists were attributed to their action on the central nervous system (CNS). This led to a strategic shift towards developing peripherally restricted compounds that do not readily cross the blood-brain barrier.[16] The hypothesis was that the metabolic benefits of CB1 receptor blockade could be retained by targeting peripheral receptors in tissues like the liver, adipose tissue, and skeletal muscle, while avoiding the centrally-mediated adverse effects.[5]

Several second-generation, peripherally restricted CB1 inverse agonists have been developed, including:

-

JD5037: A potent and selective CB1 inverse agonist with over 700-fold higher affinity for CB1 than CB2 receptors.[3][14]

-

TM38837: A peripherally restricted CB1 inverse agonist developed by 7TM Pharma.[17]

-

INV-202 (Monlunabant): Acquired by Novo Nordisk, this compound has shown promise in early clinical trials for weight loss.[18][19]

-

CRB-913: A peripherally restricted CB1 inverse agonist with reduced brain penetration compared to rimonabant.[5][20][21]

Quantitative Pharmacology of Key CB1 Inverse Agonists

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (IC50/EC50) of key CB1 inverse agonists.

| Compound | Generation | Target | Ki (nM) | IC50 (nM) | EC50 (nM) | Selectivity (CB1 vs CB2) | Reference(s) |

| Rimonabant | First | Central & Peripheral | 1.8 - 6.18 | - | - | ~285-fold | [15] |

| Taranabant | First | Central & Peripheral | - | - | - | - | [10] |

| Otenabant | First | Central & Peripheral | 0.7 | - | - | >10,000-fold | [20] |

| Ibipinabant | First | Central & Peripheral | 7.8 | - | - | >1000-fold | [18] |

| JD5037 | Second | Peripheral | 0.35 | 1.5 | - | >700-fold | [3][14] |

| TM38837 | Second | Peripheral | - | 8.5 | 18.5 (GTP binding) | 71-fold | |

| CRB-913 | Second | Peripheral | - | - | - | - | [5][16][22] |

Key Experimental Protocols in CB1 Inverse Agonist Development

The characterization of CB1 inverse agonists relies on a suite of in vitro and in vivo assays. Below are the methodologies for three key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the CB1 receptor.

Principle: A radiolabeled ligand with known affinity for the CB1 receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration at which 50% of the radioligand is displaced (IC50) is determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.[7][9]

GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation.

Principle: In the presence of a CB1 receptor agonist, the associated G-protein exchanges GDP for GTP. This assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which accumulates on the activated Gα subunit. Inverse agonists decrease the basal level of [35S]GTPγS binding.[4][8][23]

cAMP Accumulation Assay

This assay measures the downstream effect of CB1 receptor activation on adenylyl cyclase activity.

Principle: CB1 receptor activation by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Inverse agonists, by reducing the constitutive activity of the receptor, can lead to an increase in cAMP levels from the basal state. The assay typically involves stimulating adenylyl cyclase with forskolin and then measuring the modulatory effect of the test compound on cAMP production.[24][25]

The Future of CB1 Inverse Agonists

The development of peripherally restricted CB1 inverse agonists represents a significant step forward in mitigating the safety concerns that plagued the first generation of these drugs. The ongoing clinical development of compounds like monlunabant and the preclinical promise of others like CRB-913 suggest a renewed optimism for this therapeutic class.[18][19][21] The focus on peripheral targets and the potential for combination therapies with other metabolic drugs could unlock the full therapeutic potential of CB1 receptor modulation for obesity, metabolic syndrome, and related disorders. The history of CB1 inverse agonists serves as a valuable lesson in drug development, highlighting the importance of understanding target biology and the intricate balance between efficacy and safety.

References

- 1. Assay of CB1 Receptor Binding | Springer Nature Experiments [experiments.springernature.com]

- 2. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]

- 3. JD5037 - Wikipedia [en.wikipedia.org]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. Novel cannabinoid receptor 1 inverse agonist CRB-913 enhances efficacy of tirzepatide, semaglutide, and liraglutidein the diet-induced obesity mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sochob.cl [sochob.cl]

- 7. benchchem.com [benchchem.com]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. medkoo.com [medkoo.com]

- 15. apexbt.com [apexbt.com]

- 16. Corbus Presents First Pre-Clinical Data for CRB-913 at the European Association for the Study of Diabetes 2022 Annual Conference [prnewswire.com]

- 17. TM-38837 - Wikipedia [en.wikipedia.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. mdpi.com [mdpi.com]

- 20. selleckchem.com [selleckchem.com]

- 21. bariatricnews.net [bariatricnews.net]

- 22. firstwordpharma.com [firstwordpharma.com]

- 23. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Targets of CB1 Inverse Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular targets of Cannabinoid Receptor 1 (CB1) inverse agonists, a class of compounds that have garnered significant interest for their therapeutic potential. This document delves into the primary and secondary targets of these agents, presenting quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Executive Summary

CB1 inverse agonists are ligands that bind to the CB1 receptor and stabilize it in an inactive conformation, thereby reducing its constitutive activity. This mechanism is distinct from that of neutral antagonists, which block agonist binding without affecting the receptor's basal signaling. The primary molecular target of these compounds is the CB1 receptor, a G-protein coupled receptor (GPCR) highly expressed in the central nervous system and various peripheral tissues. By modulating CB1 receptor activity, inverse agonists can influence a wide range of physiological processes, including appetite, metabolism, and neurotransmission. However, their therapeutic application has been hampered by off-target effects and adverse events, necessitating a thorough understanding of their full molecular target profile. This guide explores the on-target and off-target pharmacology of prominent CB1 inverse agonists, including rimonabant, taranabant, and AM251.

Primary Molecular Target: Cannabinoid Receptor 1 (CB1)

The principal molecular target for CB1 inverse agonists is the CB1 receptor. These compounds bind to the receptor and reduce its basal level of signaling, a phenomenon known as inverse agonism. This is particularly relevant for the CB1 receptor, which exhibits constitutive activity, meaning it can signal in the absence of an agonist.

CB1 Receptor Signaling Pathways

CB1 receptors primarily couple to inhibitory G-proteins of the Gi/o family. Inverse agonism at the CB1 receptor leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular cyclic AMP (cAMP) levels. This is the opposite effect of CB1 agonists, which inhibit adenylyl cyclase.

Beyond the canonical G-protein pathway, CB1 receptor signaling also involves β-arrestin recruitment, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades. The interaction of CB1 inverse agonists with these pathways is an area of active research, with implications for biased signaling, where a ligand can preferentially activate one signaling pathway over another.

Secondary and Off-Target Molecular Interactions

While the primary therapeutic effects and some adverse events of CB1 inverse agonists are mediated through the CB1 receptor, interactions with other molecular targets contribute to their complex pharmacological profile.

GPR55

GPR55 is an orphan GPCR that has been proposed as a novel cannabinoid receptor. Notably, several compounds developed as CB1 inverse agonists, including rimonabant and AM251, have been shown to act as agonists at GPR55.[1] This off-target activity may contribute to some of the physiological effects observed with these compounds. GPR55 couples to Gq and G12/13 proteins, leading to the activation of phospholipase C and RhoA signaling pathways, respectively, which results in an increase in intracellular calcium.[1]

Other Off-Target Interactions

Screening studies have revealed that CB1 inverse agonists can interact with a variety of other receptors, though often with lower affinity than for the CB1 receptor. For instance, AM251 has been reported to have activity at the µ-opioid receptor.[2] The clinical significance of these off-target interactions is an area of ongoing investigation and is crucial for the development of more selective CB1-targeted therapeutics.

Quantitative Data on Molecular Targets

The binding affinities of prominent CB1 inverse agonists for their primary and key secondary targets are summarized below. This data is essential for comparing the potency and selectivity of these compounds.

| Compound | Target | Assay Type | Ki (nM) | Reference(s) |

| Rimonabant | Human CB1 | Radioligand Binding | 1.6 - 4.9 | [2] |

| Human CB2 | Radioligand Binding | >1000 | [2] | |

| Human GPR55 | Functional Assay (Agonist) | ~3000 | [1] | |

| Human µ-Opioid | Radioligand Binding | ~1000 | [2] | |

| Taranabant | Human CB1 | Radioligand Binding | 0.8 - 2.0 | [3] |

| Human CB2 | Radioligand Binding | >1000 | [3] | |

| AM251 | Human CB1 | Radioligand Binding | 7.49 | [2] |

| Human CB2 | Radioligand Binding | 2290 | [2] | |

| Human GPR55 | Functional Assay (Agonist) | 39 | [1] | |

| Human µ-Opioid | Radioligand Binding | 251 | [2] |

Note: Ki values can vary between studies due to different experimental conditions. The values presented here are representative ranges from the literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of inverse agonists with their molecular targets.

Radioligand Binding Assay for CB1 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.